molecular formula C16H22N2O5 B081875 Boc-asn-obzl CAS No. 13512-57-7

Boc-asn-obzl

Cat. No.: B081875
CAS No.: 13512-57-7
M. Wt: 322.36 g/mol
InChI Key: VNFPRPGXGYMAKL-LBPRGKRZSA-N
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Description

Boc-asn-obzl, also known as benzyl (tert-butoxycarbonyl)-L-asparaginate, is a compound commonly used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is protected by a tert-butoxycarbonyl (Boc) group at the amino terminus and a benzyl (obzl) group at the carboxyl terminus. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

Scientific Research Applications

Boc-asn-obzl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting groups help in the stepwise addition of amino acids to form the desired peptide sequence.

    Drug Development: this compound is used in the synthesis of peptide-based drugs. The protecting groups ensure the stability and correct assembly of the peptide chain.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions. The protected asparagine derivative can be incorporated into peptides to study their biological activity.

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of Boc-Asn-OBzl .

Mechanism of Action

Target of Action

Boc-Asn-OBzl, also known as N-α-t.-Boc-L-aspartic acid β-benzyl ester, is a compound used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It is used to introduce aspartic acid amino-acid residues into these chains .

Mode of Action

This compound interacts with its targets by coupling its carboxylate side chain to the peptide chain . This results in the introduction of aspartic acid residues into the peptide chain . The compound contains three different carbonyl groups: a tertiary amide linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The introduction of aspartic acid residues can influence the structure and function of the synthesized peptide. For example, aspartic acid residues can participate in hydrogen bonding, contribute to the acidic nature of proteins, and play a role in the active sites of enzymes .

Pharmacokinetics

As a compound used in peptide synthesis, its bioavailability would be determined by the conditions of the synthesis process, including factors such as temperature, ph, and the presence of other reagents .

Result of Action

The result of this compound’s action is the successful introduction of aspartic acid residues into peptide chains. This can influence the properties of the resulting peptide, including its structure, function, and interactions with other molecules .

Action Environment

The action of this compound is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability . For example, it should be stored below +30°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-asn-obzl typically involves the protection of the amino and carboxyl groups of asparagine. The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The carboxyl group is protected by benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process. These machines can handle multiple steps of the synthesis, including the addition of protecting groups and the coupling of amino acids, making the production more efficient and consistent.

Chemical Reactions Analysis

Types of Reactions

Boc-asn-obzl undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The benzyl group can be removed by hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.

    Coupling Reactions: this compound can be coupled with other amino acids or peptides using coupling reagents like DCC or HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal; hydrogen gas and palladium on carbon (Pd/C) for benzyl removal.

    Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for coupling reactions.

Major Products

The major products formed from these reactions include the deprotected asparagine derivative and the coupled peptide products, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Boc-asn-obzl can be compared with other protected amino acid derivatives, such as:

    Boc-asp-obzl: Similar to this compound, but derived from aspartic acid. It also has a Boc group at the amino terminus and a benzyl group at the carboxyl terminus.

    Fmoc-asn-obzl: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group for amino protection. The Fmoc group is removed under basic conditions, whereas the Boc group is removed under acidic conditions.

    Boc-lys-obzl: Derived from lysine, with a Boc group at the amino terminus and a benzyl group at the carboxyl terminus. It is used in the synthesis of peptides containing lysine residues.

The uniqueness of this compound lies in its specific use for incorporating asparagine residues into peptides, with the Boc and benzyl protecting groups providing stability and selectivity during synthesis.

Properties

IUPAC Name

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFPRPGXGYMAKL-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50560088
Record name Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13512-57-7
Record name Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50560088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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